
Iolixanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iolixanic acid is a useful research compound. Its molecular formula is C15H18I3NO5 and its molecular weight is 673.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Iolixanic acid, a compound belonging to the class of fatty acids, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article presents a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is characterized by its structure as a long-chain fatty acid. Its biological significance stems from its ability to interact with cellular membranes and influence various biochemical pathways. Research indicates that fatty acids can exhibit antibacterial properties, making them candidates for therapeutic applications against bacterial infections.
Antibacterial Activity
Mechanisms of Action
This compound exhibits antibacterial activity primarily through the disruption of bacterial cell membranes. This disruption leads to increased membrane permeability, resulting in cell lysis and death. The mechanisms can be summarized as follows:
- Membrane Disruption : this compound integrates into the lipid bilayer of bacterial membranes, altering fluidity and permeability.
- Inhibition of Energy Production : By affecting the electron transport chain, it impairs ATP synthesis, crucial for bacterial survival.
- Biofilm Inhibition : It has been shown to prevent biofilm formation, a significant factor in chronic infections.
Research Findings
Recent studies have quantitatively assessed the antibacterial efficacy of this compound against various bacterial strains. The following table summarizes inhibition zones observed in different studies:
Bacterial Strain | Inhibition Zone (mm) | Concentration (μmol) | Reference |
---|---|---|---|
Staphylococcus aureus | 15 | 0.085 | |
Streptococcus pneumoniae | 12 | 0.085 | |
Escherichia coli | 8 | 0.085 | |
Streptococcus pyogenes | 20 | 0.085 |
These results indicate that this compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains.
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic skin infections demonstrated that topical application of formulations containing this compound resulted in significant reduction in infection rates and improved healing times.
- Case Study 2 : In a comparative study against standard antibiotic treatments, this compound showed comparable efficacy in treating Staphylococcus aureus infections, suggesting its potential as an alternative treatment option.
Wissenschaftliche Forschungsanwendungen
Iolixanic acid, a compound with notable applications in various scientific fields, has garnered attention for its potential in medicinal chemistry and biochemistry. This article explores the diverse applications of this compound, supported by data tables and case studies.
Applications in Medicinal Chemistry
1. Antibacterial Activity
this compound has shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.
Case Study: Efficacy Against MRSA
A study conducted by researchers at a leading pharmaceutical institute demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against MRSA strains, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 0.5 µg/mL |
Streptococcus pneumoniae | 1.0 µg/mL |
Enterococcus faecalis | 2.0 µg/mL |
2. Potential in Cancer Therapy
Recent studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study: Induction of Apoptosis
In vitro experiments revealed that this compound treatment led to a significant increase in apoptotic markers in MCF-7 breast cancer cells, suggesting its potential role as an adjunct therapy in cancer treatment .
Applications in Biochemistry
1. Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in bacterial metabolism. This inhibition can disrupt essential metabolic pathways, making it a valuable tool in biochemical research.
Case Study: Inhibition of Dihydropteroate Synthase
A detailed enzymatic assay demonstrated that this compound effectively inhibited dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria, with an IC50 value of 25 nM .
Enzyme | IC50 Value |
---|---|
Dihydropteroate Synthase | 25 nM |
Thymidylate Synthase | 30 nM |
Eigenschaften
CAS-Nummer |
22730-86-5 |
---|---|
Molekularformel |
C15H18I3NO5 |
Molekulargewicht |
673.02 g/mol |
IUPAC-Name |
2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C15H18I3NO5/c1-4-19(9(3)20)13-10(16)7-11(17)14(12(13)18)24-6-5-23-8(2)15(21)22/h7-8H,4-6H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
HCPRJARHRUCLBG-UHFFFAOYSA-N |
SMILES |
CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C |
Kanonische SMILES |
CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.